1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: Another compound with a fused ring system and multiple nitrogen atoms.
Naphthalene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl- is unique due to its specific arrangement of nitrogen atoms and the presence of multiple functional groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of 1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 3-ethyl-5,7-dimethyl-2-phenyl-1-propyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23N5O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
8-ethyl-2,4-dimethyl-7-phenyl-6-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C20H23N5O2/c1-5-12-24-15(13-10-8-7-9-11-13)14(6-2)25-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
FUFFRZIWSLOPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)C)CC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.